

Spectroscopic Profile of 1-Boc-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-7-azaindole

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Boc-7-azaindole** (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate), a key building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Boc-7-azaindole**, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Boc-7-azaindole** (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.41	dd	4.8, 1.5	1H	H-6
7.95	dd	7.8, 1.5	1H	H-4
7.62	d	3.7	1H	H-2
7.15	dd	7.8, 4.8	1H	H-5
6.63	d	3.7	1H	H-3
1.68	s	-	9H	C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for **1-Boc-7-azaindole** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
149.0	C=O
148.8	C-7a
144.1	C-6
130.6	C-4
127.9	C-2
120.2	C-5
116.8	C-3a
108.0	C-3
84.5	C(CH ₃) ₃
28.2	C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for **1-Boc-7-azaindole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Medium	C-H stretch (Boc)
1735	Strong	C=O stretch (Boc)
1595, 1475, 1435	Medium	C=C and C=N stretching (aromatic)
1369, 1348	Strong	C-H bend (Boc)
1255, 1157	Strong	C-O stretch (Boc)
795, 730	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Boc-7-azaindole**

m/z	Ion
219.1	[M+H] ⁺
218.1	[M] ⁺
163.1	[M+H - C ₄ H ₈] ⁺
119.1	[M+H - Boc] ⁺

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker AVANCE 500 spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, was used for analysis.

Sample Preparation: Approximately 10-20 mg of **1-Boc-7-azaindole** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Thermo Nicolet Avatar 370 FT-IR spectrometer was used to record the infrared spectrum.

Sample Preparation: A small amount of **1-Boc-7-azaindole** was placed on a diamond attenuated total reflectance (ATR) crystal.

Data Acquisition: The spectrum was recorded in the range of $4000\text{--}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry

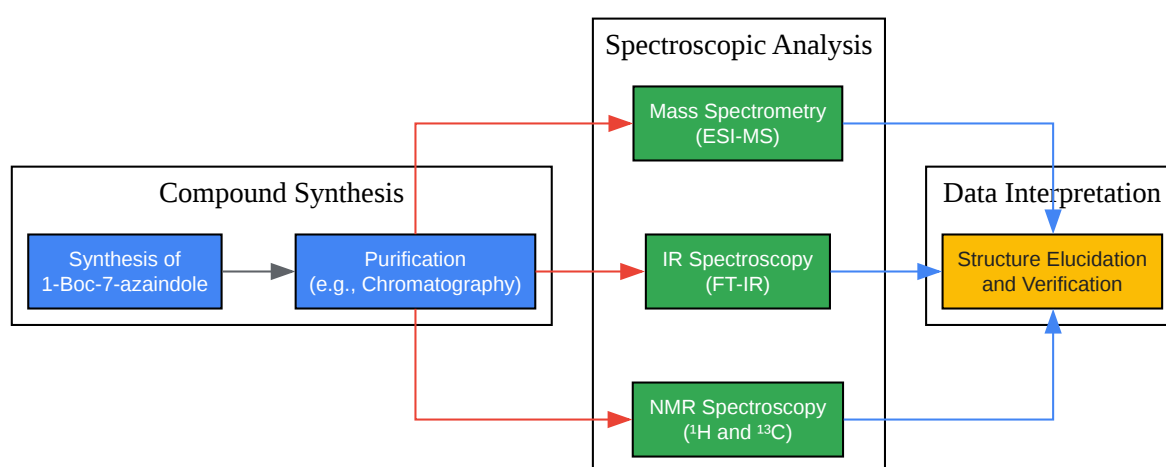
Instrumentation: A Waters XEVO TQ-S triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for mass analysis.

Sample Preparation: A dilute solution of **1-Boc-7-azaindole** was prepared in methanol at a concentration of approximately $10\text{ }\mu\text{g/mL}$.

Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 10 $\mu\text{L}/\text{min}$. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a desolvation temperature of 350 $^{\circ}\text{C}$. The mass spectrum was acquired over a mass-to-charge ratio (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical compound like **1-Boc-7-azaindole**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com